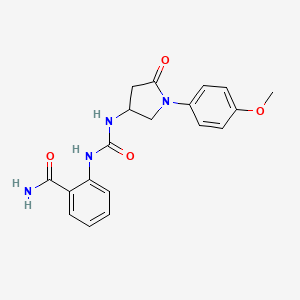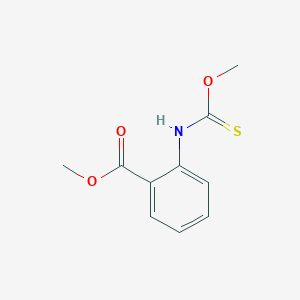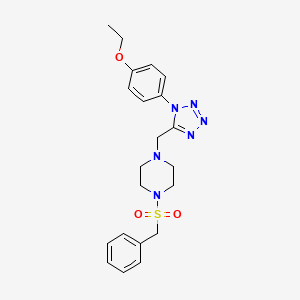
2-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “this compound”, there are related studies on the synthesis of similar compounds. For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates .Molecular Structure Analysis
The molecular structure of a compound similar to “this compound” has been studied using various techniques such as FT-IR, UV–visible, 1 H NMR, HRMS . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound similar to “this compound” have been studied. The compound was characterized by IR, HR-MS, 1 H NMR method. Its three-dimensional structure was obtained by single-crystal XRD . The compound was found to be a low melting solid with a clear appearance and odorless .Wissenschaftliche Forschungsanwendungen
Chemokine Receptor Antagonists : Research into small molecule antagonists for chemokine receptors, including CCR3, highlights the development of compounds with potential applications in treating allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. Compounds such as (N-ureidoalkyl)benzylpiperidines have been studied for their high affinity and potential in antagonizing specific receptors, suggesting that related ureido benzamide compounds could have similar therapeutic potential (Willems & IJzerman, 2009).
Advanced Glycation End Product Inhibitors : Research into novel inhibitors of advanced glycation end products (AGEs) includes the study of aryl-ureido and aryl carboxamido phenoxyisobutyric acids, indicating the role of ureido derivatives in preventing AGE formation. This suggests potential applications in treating diseases where AGE accumulation is a factor, such as diabetes and Alzheimer's disease (Rahbar & Figarola, 1999).
Supramolecular Chemistry : Benzene-1,3,5-tricarboxamide derivatives have been explored for their self-assembly into one-dimensional, nanometer-sized structures, driven by hydrogen bonding. This property suggests potential applications in nanotechnology and polymer processing, indicating that related ureido benzamide compounds might also have applications in these areas (Cantekin, de Greef, & Palmans, 2012).
Corrosion Inhibitors : Quinoline derivatives have been identified as effective anticorrosive materials, particularly those with polar substituents. Given the structural similarities, ureido benzamide compounds could potentially serve as corrosion inhibitors in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Wirkmechanismus
Target of Action
Compounds with a urea-based benzamide structure have been known to act as inhibitors of histone deacetylases . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
These compounds might interact with their targets (like histone deacetylases) by fitting into the active site of the enzyme, thereby inhibiting its function .
Result of Action
The inhibition of histone deacetylases can lead to changes in gene expression, which can have various effects at the molecular and cellular level, potentially including anti-cancer effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-27-14-8-6-13(7-9-14)23-11-12(10-17(23)24)21-19(26)22-16-5-3-2-4-15(16)18(20)25/h2-9,12H,10-11H2,1H3,(H2,20,25)(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWRIDAJHFQIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/no-structure.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2962777.png)
![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2962778.png)
![5-{[(4-Chlorophenyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2962780.png)
![(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2962782.png)
![N-(5-methylisoxazol-3-yl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2962783.png)
![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2962784.png)

![5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2962788.png)

![2-Oxabicyclo[3.1.1]heptan-4-one](/img/structure/B2962790.png)

![2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962794.png)

